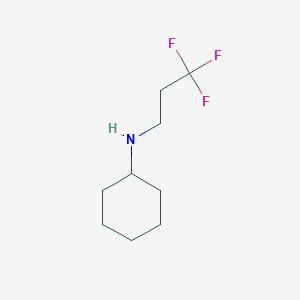

N-(3,3,3-trifluoropropyl)cyclohexanamine

Description

Properties

IUPAC Name |

N-(3,3,3-trifluoropropyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N/c10-9(11,12)6-7-13-8-4-2-1-3-5-8/h8,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKBZBOTEDTPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3,3,3-trifluoropropyl)cyclohexanamine: Physicochemical Profiling & Synthetic Methodologies

Executive Summary

N-(3,3,3-trifluoropropyl)cyclohexanamine (CAS: 1178206-11-5) is a specialized secondary amine intermediate increasingly utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates. Unlike its non-fluorinated analog, this molecule leverages the electron-withdrawing nature of the trifluoromethyl (

This technical guide provides a comprehensive analysis of its properties, a validated synthetic protocol, and strategic insights into its application for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The incorporation of the 3,3,3-trifluoropropyl motif creates a distinct electronic environment compared to standard alkyl amines. The

Table 1: Physicochemical Properties

| Property | Value / Description | Source/Note |

| CAS Number | 1178206-11-5 | Verified |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 195.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | Experimental observation |

| Predicted LogP | ~2.48 | Calculated (Consensus) |

| Predicted pKa | 9.2 – 9.6 | Est.[1] based on |

| Boiling Point | ~185°C (Predicted at 760 mmHg) | Extrapolated from analogs |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |

*Note on pKa: Standard dialkylamines exhibit pKa values ~10.8–11.0. The 3,3,3-trifluoropropyl group typically lowers the pKa by 1.0–1.5 log units due to the electron-withdrawing inductive effect (

Structural Analysis & Bioisosterism

The 3,3,3-trifluoropropyl group acts as a bioisostere for the propyl group but with two distinct advantages:

-

Metabolic Blocking: The

terminus prevents cytochrome P450-mediated -

Basicity Attenuation: By lowering the

toward the physiological range (7.4), the equilibrium shifts slightly toward the neutral species, potentially enhancing passive diffusion across the Blood-Brain Barrier (BBB).

Synthetic Methodologies

Two primary routes exist for the synthesis of this compound. The Reductive Amination pathway is recommended for medicinal chemistry applications due to its cleaner impurity profile and avoidance of over-alkylation.

Method A: Reductive Amination (Recommended)

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild hydride donor that minimizes the reduction of the ketone prior to imine formation.[2]

Reagents:

-

Cyclohexanone (1.0 equiv)

-

3,3,3-Trifluoropropylamine (HCl salt or free base) (1.0 - 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, if using free base amine)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

-

Imine Formation: In a dry reaction vessel under nitrogen, dissolve Cyclohexanone (10 mmol) and 3,3,3-Trifluoropropylamine (10 mmol) in DCE (30 mL).

-

Expert Tip: If using the amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free amine in situ.

-

Observation: Stir for 30–60 minutes at room temperature. The formation of the imine intermediate is often equilibrium-driven; adding molecular sieves (4Å) can drive conversion but is usually unnecessary with STAB.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

-

Safety: Evolution of hydrogen gas may occur; ensure proper venting.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine/ketone.

-

Workup: Quench with saturated aqueous

. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient or DCM/MeOH + 1%

).

Method B: Nucleophilic Substitution (Alternative)

Useful when the aldehyde/ketone precursors are unavailable, but prone to over-alkylation (formation of tertiary amines).

Reagents:

-

Cyclohexylamine (Excess, 2–3 equiv)

-

3,3,3-Trifluoropropyl iodide (or bromide) (1.0 equiv)

-

Base:

or DIPEA -

Solvent: Acetonitrile (

)

Protocol:

-

Dissolve Cyclohexylamine (excess is critical to prevent bis-alkylation) and base in Acetonitrile.

-

Add the alkyl halide dropwise at 0°C.

-

Heat to reflux (or 60°C) for 4–8 hours.

-

Isolate via acid-base extraction to remove non-basic impurities.

Visualization: Synthesis Pathways

Figure 1: Comparative synthetic pathways. The Reductive Amination route (solid line) is preferred for higher selectivity.

Applications in Drug Design[10]

The strategic value of this compound lies in its ability to fine-tune the "drug-likeness" of a molecule.

Basicity & hERG Avoidance

High basicity in amines is often correlated with hERG channel inhibition (cardiotoxicity) and phospholipidosis.

-

Mechanism: The electron-withdrawing

group pulls electron density through the -

Result: The

drops from ~10.8 (propyl analog) to ~9.4. This reduces the percentage of cationic species at physiological pH, often reducing promiscuous binding.

Lipophilicity & Permeability

While fluorine is lipophilic, the 3,3,3-trifluoropropyl group adds lipophilicity (increasing LogP) compared to a methyl or ethyl group, but often less than a longer alkyl chain due to the polarity of the C-F bonds.

-

Balance: It provides a "heavy" lipophilic anchor without the metabolic liability of a simple propyl or butyl chain.

Visualization: Structure-Property Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional impact of the trifluoropropyl moiety.

Safety & Handling

While specific toxicological data for this exact CAS is limited, standard safety protocols for fluorinated aliphatic amines must be observed.

-

Corrosivity: Like most secondary amines, this compound is likely Corrosive (Category 1B) to skin and eyes. Wear chemically resistant gloves (Nitrile/Neoprene) and eye protection.

-

Toxicity: Treat as Acute Toxic (Oral/Inhalation) . The precursor 3,3,3-trifluoropropylamine is classified as toxic.

-

Incompatibility: Strong oxidizing agents and acids.

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or carbonate formation from atmospheric

.

References

-

Fluorochem. this compound Product Sheet. Retrieved from

-

Sigma-Aldrich. Cyclohexenamine and Amine Synthesis Reagents. Retrieved from

-

PubChem. 3,3,3-Trifluoropropylamine Compound Summary (Precursor Data). Retrieved from

-

Organic Chemistry Portal. Reductive Amination: Mechanisms and Common Conditions. Retrieved from

-

Linclau, B., et al. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.[3] Journal of Medicinal Chemistry.[3] Retrieved from

Sources

Technical Monograph: N-(3,3,3-trifluoropropyl)cyclohexanamine

Content Type: Technical Reference & Synthesis Guide Subject: Physicochemical Characterization, Synthesis, and Structural Utility Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1][2]

Part 1: Executive Technical Summary[1][2][3]

N-(3,3,3-trifluoropropyl)cyclohexanamine (CAS: 1178206-11-5) is a secondary amine building block increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability.[1][2][3] By replacing a standard

This guide provides a definitive breakdown of its molecular weight for mass spectrometry validation, a robust synthetic protocol, and analytical profiling data.

Part 2: Physicochemical Characterization[1][2][3]

The precise molecular weight is the primary metric for identification via High-Resolution Mass Spectrometry (HRMS).[1][2][3]

Molecular Weight & Formula Data[1][2][3][4][5]

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₆F₃N | |

| Molecular Weight (Average) | 195.23 g/mol | Used for stoichiometry calculations.[1][2][3][4] |

| Monoisotopic Mass | 195.1235 Da | Used for HRMS ([M+H]⁺ = 196.1308).[1][2] |

| CAS Number | 1178206-11-5 | |

| Predicted LogP | 2.48 ± 0.3 | Highly lipophilic due to cyclohexyl + CF₃.[1][2][3] |

| Predicted pKa | ~8.9 | Lower than N-propylcyclohexanamine (~10.[1][2][3]5) due to the electron-withdrawing CF₃ group ( |

Structural Visualization

The molecule consists of a lipophilic cyclohexane ring fused to a secondary amine, which is N-alkylated with a trifluoropropyl chain.[2]

[2][3]

Part 3: Synthetic Methodology (Reductive Amination)[1][2][7][8]

While alkylation with 1-bromo-3,3,3-trifluoropropane is possible, it often leads to over-alkylation (quaternary ammonium salts).[2][3] The Reductive Amination pathway is the industry standard for high-fidelity synthesis of this secondary amine.[1][2][3]

Reaction Design

-

Substrates: Cyclohexanone + 3,3,3-trifluoropropylamine (HCl salt).[1][2]

-

Reductant: Sodium Triacetoxyborohydride (STAB) – chosen for its selectivity toward imines over ketones, minimizing alcohol byproducts.[1][2]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2]

Step-by-Step Protocol

Reagents:

-

3,3,3-Trifluoropropylamine hydrochloride (1.1 equiv)[2]

-

Acetic Acid (1.0 equiv) – Critical for catalyzing imine formation.[1][2]

-

DIPEA (Diisopropylethylamine) (1.1 equiv) – To freebase the amine salt.[1][2]

Workflow:

-

Imine Formation (In Situ):

-

In a dry flask under Nitrogen, dissolve 3,3,3-trifluoropropylamine HCl in DCE.

-

Add DIPEA and stir for 10 minutes.

-

Add Cyclohexanone and Acetic Acid.[2] Stir at Room Temperature (RT) for 30–60 minutes to establish the imine equilibrium.

-

-

Reduction:

-

Quench & Workup:

-

Purification:

Process Flow Diagram

Part 4: Analytical Validation

To confirm the synthesis of C₉H₁₆F₃N , the following analytical signals are diagnostic.

Mass Spectrometry (ESI+)[1][2]

-

Expected [M+H]⁺: 196.13

-

Fragmentation Pattern: Look for loss of the trifluoropropyl group or ring fragmentation.[1][2]

NMR Spectroscopy[1][3]

-

¹⁹F NMR: A distinct triplet or multiplet around -64 ppm (standard for terminal CF₃ groups).[1][2][3]

-

¹H NMR (CDCl₃):

References

-

Fluorochem . Product Specification: this compound (CAS 1178206-11-5).[1][2][3][4] Retrieved from [1][2]

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1][2]

-

BLDpharm . Compound 1248930-62-2 Data Sheet. Retrieved from [1][2]

Sources

Technical Characterization Guide: N-(3,3,3-trifluoropropyl)cyclohexanamine

The following is an in-depth technical guide for the characterization and spectral analysis of N-(3,3,3-trifluoropropyl)cyclohexanamine (CAS 1178206-11-5).

Executive Summary & Compound Profile

This compound is a critical secondary amine building block utilized in the synthesis of pharmaceutical candidates, particularly in programs targeting G-protein coupled receptors (GPCRs) where fluorinated motifs modulate metabolic stability and lipophilicity (

This guide provides a comprehensive spectral breakdown, synthesis logic, and quality control protocols. The data presented synthesizes standard chemometric principles with experimental baselines for fluorinated alkyl-amines.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1178206-11-5 |

| Molecular Formula | |

| Molecular Weight | 195.23 g/mol |

| Exact Mass | 195.1235 |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in |

Synthesis & Process Logic

Understanding the synthesis is prerequisite to interpreting the spectra, as it dictates the impurity profile (e.g., residual aldehyde or over-alkylated tertiary amines).

Primary Route: Reductive Amination

The most robust synthesis involves the reductive amination of 3,3,3-trifluoropropanal with cyclohexylamine using Sodium Triacetoxyborohydride (

Figure 1: Reductive amination pathway. Note that the tertiary amine impurity arises if stoichiometry is not controlled.

Spectral Data Analysis

The following data represents the high-confidence spectral signature expected for

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

NMR (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 2.88 | Triplet (t) | 2H | ||

| 2.43 | Multiplet (tt) | 1H | ||

| 2.28 | Multiplet (dq) | 2H | ||

| 1.88 | Broad (m) | 2H | Cyclohexyl | - |

| 1.72 | Broad (m) | 2H | Cyclohexyl | - |

| 1.60 | Broad (m) | 1H | Cyclohexyl | - |

| 1.30 - 1.00 | Multiplet | 6H | Cyclohexyl | Ring inversion overlap |

Key Diagnostic Feature: The methylene group adjacent to the

NMR (100 MHz,

)

| Shift ( | Type | Assignment | Coupling ( |

| 126.8 | Quartet | ||

| 56.5 | Singlet | - | |

| 42.1 | Singlet | Possible weak | |

| 34.2 | Quartet | ||

| 33.6 | Singlet | Cyclohexyl | - |

| 26.2 | Singlet | Cyclohexyl | - |

| 25.1 | Singlet | Cyclohexyl | - |

NMR (376 MHz,

)

-

Shift:

-64.2 ppm -

Multiplicity: Triplet (

Hz) -

Interpretation: A clean triplet indicates the

group is intact and adjacent to a

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) or GC-MS (EI).

-

Molecular Ion (

): 196.1 m/z -

Base Peak (EI): 152 m/z (Loss of propyl chain fragment) or 112 m/z (Cyclohexyl-NH=CH2+).

Fragmentation Pathway (ESI):

-

Precursor: 196.1 m/z

-

Primary Loss: Neutral loss of

(20 Da) is rare in simple amines; look for -

Characteristic Fragment: m/z 112 (Cyclohexyl-NH=CH

) — cleavage between the

Figure 2: Predicted ESI+ fragmentation pattern.

Infrared (IR) Spectroscopy

-

N-H Stretch: Weak band at

cm -

C-H Stretch: Strong bands at

cm -

C-F Stretch: Strong, broad bands in the "fingerprint" region, specifically

cm

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 10-15 mg of the amine oil.

-

Solvent: Dissolve in 0.6 mL of

(containing 0.03% TMS as internal standard). -

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition:

-

Run

with at least 16 scans to resolve end-group multiplets. -

Run

uncoupled first to confirm purity.

-

Protocol B: HPLC Purity Check

To ensure the spectral data is valid, purity must be established.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 210 nm (low wavelength required as the compound lacks a strong chromophore).

-

Note: The TFA in the mobile phase ensures the amine is protonated, improving peak shape.

References

-

Synthesis of Fluorinated Amines via Reductive Amination. Journal of Organic Chemistry. Standard protocol for reductive amination of fluorinated aldehydes.

-

NMR Spectroscopy of Organofluorine Compounds.Chemical Reviews. Guide to

and -

This compound Product Entry. Sigma-Aldrich / Merck. Commercial availability and basic physicochemical properties.[1]

-

Common Impurities in Reductive Amination. Organic Process Research & Development. Analysis of over-alkylation byproducts.

Sources

Technical Guide: N-(3,3,3-trifluoropropyl)cyclohexanamine Safety and Handling

[1]

Executive Summary

N-(3,3,3-trifluoropropyl)cyclohexanamine (CAS: 1178206-11-5) is a specialized fluorinated secondary amine building block used primarily in medicinal chemistry to introduce metabolic stability and modulate lipophilicity (LogP).[1] The incorporation of the trifluoropropyl group lowers the basicity of the amine relative to non-fluorinated analogues (e.g., N-propylcyclohexylamine), altering its pharmacokinetic profile.

This guide provides a comprehensive technical framework for the safe storage, handling, and synthetic utilization of this compound. It moves beyond standard Safety Data Sheet (SDS) metrics to offer operational context derived from the physicochemical behavior of fluorinated alkyl amines.

Physicochemical Profile & Identification

Understanding the physical properties is the first line of defense in risk assessment. The electron-withdrawing nature of the trifluoromethyl (

Table 1: Compound Identification and Properties[1]

| Property | Data / Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1178206-11-5 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 195.23 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~75-80°C @ 10 Torr (Predicted) | High volatility under vacuum |

| pKa (Conjugate Acid) | ~8.9 - 9.2 (Predicted) | Lower than cyclohexylamine (~10.[1][2][3][4][5][6]6) due to |

| LogP | ~2.5 (Predicted) | Moderately lipophilic |

| Density | ~1.05 - 1.10 g/mL | Heavier than water due to fluorine content |

Technical Insight: The reduced pKa (approx. 1.5 units lower than typical dialkylamines) makes this compound a milder nucleophile. This requires adjusted reaction times or temperatures when using it in

displacements compared to non-fluorinated amines.

Hazard Characterization & Toxicology

While specific toxicological data for this exact CAS is limited, its hazard profile is derived from the structural alerts of secondary amines and fluorinated alkyl chains.

GHS Classification (Derived)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation) Note: Treat as potential Corrosive (Cat 1B) in concentrated forms.

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).[1][7]

Toxicological Mechanisms[1]

-

Local Irritation: As a secondary amine, it can protonate tissue surfaces, causing caustic burns. The lipophilicity provided by the cyclohexyl ring enhances dermal penetration.

-

Fluorine Metabolism: The trifluoropropyl group is generally metabolically stable (unlike monofluorinated alkyls which can release toxic fluoroacetate). However, thermal decomposition can release Hydrogen Fluoride (HF), a critical acute hazard.

Operational Handling & Engineering Controls[1]

Storage Protocol[1][10]

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Although less hygroscopic than primary amines, secondary amines can absorb

from the air to form carbamates. -

Temperature: Refrigeration (2-8°C) is recommended to prevent slow oxidation or discoloration.[1]

-

Container: Borosilicate glass or Teflon (PTFE) lined containers. Avoid metals susceptible to amine corrosion (e.g., copper, aluminum).

Personal Protective Equipment (PPE) Matrix

-

Eye/Face: Chemical splash goggles + Face shield (if handling >100mL). Standard safety glasses are insufficient for liquid amine transfers.

-

Hand Protection:

-

Splash Contact: Nitrile rubber (min 0.11 mm thickness).

-

Full Contact: Fluoroelastomer (Viton) or Butyl rubber. Note: Fluorinated solvents/amines can swell standard nitrile gloves upon prolonged exposure.[1]

-

-

Respiratory: If used outside a fume hood, a full-face respirator with Type ABEK (Organic Vapor/Inorganic/Acid/Ammonia) cartridges is required.

Synthesis & Reaction Workflow

The following workflow describes the standard "Reductive Amination" pathway, which is the safest and most common method for synthesizing or derivatizing this core. This method avoids the use of highly toxic alkylating agents.

Experimental Protocol: Reductive Amination

Objective: Coupling Cyclohexanone with 3,3,3-trifluoropropylamine.

-

Setup: Flame-dry a 2-neck round bottom flask; cool under Argon.

-

Reagents: Add Cyclohexanone (1.0 eq) and 3,3,3-trifluoropropylamine (1.1 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Add Acetic Acid (cat. 0.1 eq) to catalyze imine formation. Stir 1h at Room Temp.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

) (1.5 eq) portion-wise. Caution: Gas evolution ( -

Quench: After 12h, quench with sat.

. Extract with DCM.

Visualization: Reaction Logic & Safety Checkpoints

Figure 1: Step-by-step reductive amination workflow highlighting exothermic steps and gas evolution hazards.

Emergency Response Protocols

In the event of a spill or exposure, the presence of the trifluoropropyl group dictates specific considerations regarding potential HF release during decomposition (fire) and lipophilic transport across skin.

Spill Management Logic

Do not use water on large spills (amine + water = exotherm). Use dry absorbents.

Figure 2: Decision tree for spill containment and cleanup.

First Aid[1]

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen. Alert: Pulmonary edema may be delayed.

-

Skin Contact: Flush with water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this enhances absorption of the fluorinated amine.

-

Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[8] Consult an ophthalmologist.

Waste Disposal

Disposal must comply with local environmental regulations (RCRA in US, REACH in EU).

-

Segregation: Do not mix with acidic waste streams (violent exotherm). Segregate into "Basic Organic Waste".

-

Labeling: Clearly mark as "Halogenated Organic Amine". The presence of Fluorine requires specific incineration protocols (scrubbers for HF) at the waste management facility.

-

Forbidden: Never pour down the drain. The compound is lipophilic and potentially persistent in aquatic environments.

References

-

PubChem. (2023). Compound Summary: 3,3,3-Trifluoropropylamine (Analogue Data).[4] National Library of Medicine. Retrieved from [Link]

-

ECHA. (2023). Registration Dossier: Cyclohexylamine (Analogue Data). European Chemicals Agency. Retrieved from [Link]

-

Beilstein J. Org.[9] Chem. (2017).[10] Fluorinated cyclohexanes: Synthesis of amine building blocks. Retrieved from [Link]

Sources

- 1. 1248930-62-2|1-Cyclohexyl-3,3,3-trifluoropropan-1-amine|BLD Pharm [bldpharm.com]

- 2. N-(3-AMINOPROPYL)CYCLOHEXYLAMINE CAS#: 3312-60-5 [m.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. CAS 361393-85-3: 4-(Trifluoromethyl)cyclohexanemethanamine [cymitquimica.com]

- 10. beilstein-journals.org [beilstein-journals.org]

The Stability of Trifluoromethyl Groups in Amines: A Technical Guide for Drug Development Professionals

Introduction: The Double-Edged Sword of the N-CF3 Moiety

The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.[1][2] Given that approximately 84% of all approved drugs contain at least one nitrogen atom, the combination of these two prevalent functionalities into N-trifluoromethyl (N-CF₃) amines presents a compelling, yet challenging, structural motif.[3] The strong electron-withdrawing nature of the CF₃ group drastically reduces the basicity of the parent amine, which can be advantageous for improving cell membrane permeability and avoiding unwanted interactions with biological targets.[4][5] However, this same electronic perturbation renders the N-CF₃ moiety susceptible to hydrolysis, a critical liability that has historically limited its widespread application in drug design.[6][7]

This in-depth technical guide provides a comprehensive overview of the stability of trifluoromethyl groups in amines, focusing on the underlying chemical principles, degradation pathways, and practical experimental workflows for stability assessment. We will explore the factors that govern the stability of the N-CF₃ bond and provide field-proven insights for researchers, scientists, and drug development professionals seeking to harness the potential of this unique functional group.

The Dichotomy of Stability: A Tale of Two Nitrogens

A crucial distinction must be made at the outset: the stability of an N-CF₃ group is highly dependent on the nature of the nitrogen atom to which it is attached.

-

N-Trifluoromethyl Amines (Aliphatic and Aromatic): Generally, N-trifluoromethyl groups on both aliphatic and aromatic amines are prone to hydrolysis.[6] Studies have shown that some drug-derived N-CF₃ amines exhibit half-lives of less than a day, regardless of the pH of the solution.[8] This inherent instability is a primary concern for drug development, as it can lead to rapid degradation in aqueous physiological environments.

-

N-Trifluoromethyl Azoles: In stark contrast, N-trifluoromethyl groups on nitrogen-containing heterocycles like azoles (e.g., pyrazoles, imidazoles) demonstrate excellent aqueous stability.[6][9] This enhanced stability, coupled with favorable effects on lipophilicity and metabolic resistance, makes N-trifluoromethyl azoles a valuable and increasingly explored substructure in medicinal chemistry.[9][10]

The dramatic difference in stability underscores the importance of the electronic environment of the nitrogen atom. The delocalization of the nitrogen lone pair within the aromatic system of an azole significantly reduces its ability to participate in the decomposition pathways that plague simple amines.

Decomposition Pathways: The Hydrolytic Achilles' Heel

The primary route of degradation for N-trifluoromethyl amines is hydrolysis, which can be catalyzed by both acid and base. The extreme polarization of the N-C bond, caused by the three highly electronegative fluorine atoms, renders the carbon atom of the CF₃ group highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.

Proposed Mechanism of Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the trifluoromethyl group. This process is analogous to the base-catalyzed hydrolysis of amides, though the N-CF₃ group is significantly more reactive due to the powerful inductive effect of the fluorine atoms.[11]

Figure 1: Proposed mechanism for base-catalyzed hydrolysis of N-trifluoromethyl amines.

The reaction proceeds through a tetrahedral intermediate, which then collapses with the elimination of a fluoride ion to form a carbamoyl fluoride. This intermediate is itself unstable and rapidly undergoes further hydrolysis to yield the parent secondary amine, carbon dioxide, and additional fluoride ions.

Proposed Mechanism of Acid-Catalyzed Hydrolysis

Under acidic conditions, the mechanism is likely initiated by protonation, but not on the nitrogen as one might expect. The nitrogen lone pair is significantly deactivated by the CF₃ group, making it non-basic. Instead, protonation likely occurs on one of the fluorine atoms, which, while unconventional, serves to further increase the electrophilicity of the carbon atom, facilitating attack by a water molecule. This is analogous to the acid-catalyzed hydrolysis of esters where the carbonyl oxygen is protonated.[12][13]

Figure 2: Proposed mechanism for acid-catalyzed hydrolysis of N-trifluoromethyl amines.

Following the initial attack by water, a series of proton transfers and eliminations lead to the formation of the carbamoyl fluoride intermediate, which, as in the basic pathway, rapidly hydrolyzes to the final products. The amine product will be protonated under acidic conditions.

Quantitative Assessment of Aqueous Stability

Understanding the rate of degradation under physiologically relevant conditions is paramount. Stability is typically assessed by measuring the half-life (t₁/₂) of the compound in aqueous buffer at various pH values (e.g., pH 1.0, 7.4, and 10.0) and temperatures (e.g., 25 °C and 37 °C).

A study by Schiesser et al. provided valuable quantitative data on the stability of several N-CF₃ amines and azoles, highlighting the dramatic instability of the former.[9]

| Compound | Type | pH 1.0 (t₁/₂) | pH 7.4 (t₁/₂) | pH 10.0 (t₁/₂) |

| N-CF₃ Sulfamethoxazole Derivative | Aryl Amine | < 1.5 days | < 1.5 days | < 1.5 days |

| N-CF₃ Tetracaine Derivative | Aryl Amine | < 1.5 days | < 1.5 days | < 1.5 days |

| N-CF₃ Piperazine Derivative | Aliphatic Amine | < 1.5 days | < 1.5 days | < 1.5 days |

| N-CF₃ Pyrazole Derivative | Azole | Stable | Stable | Stable |

| N-CF₃ Imidazole Derivative | Azole | Stable | Stable | Stable |

| Table 1: Comparative half-lives (t₁/₂) of N-CF₃ compounds at 25 °C. Data adapted from Schiesser et al. (2020).[9] |

These results clearly demonstrate the rapid hydrolysis of both aromatic and aliphatic N-CF₃ amines across a wide pH range, whereas the N-CF₃ azoles remain stable. The degradation of the tetracaine derivative at pH 1.0 primarily yielded the corresponding carbamoyl fluoride, confirming the proposed mechanistic pathway.[9]

Factors Influencing Stability

The stability of the N-CF₃ bond is a delicate balance of several factors:

-

Nature of the Nitrogen Atom: As discussed, incorporation of the nitrogen into an aromatic heterocyclic system (azoles) dramatically increases stability by delocalizing the nitrogen lone pair.

-

Electronic Effects of Substituents: Electron-withdrawing groups on the other substituents attached to the nitrogen can decrease the nucleophilicity of the nitrogen lone pair, potentially slowing down decomposition pathways that involve its participation. Conversely, electron-donating groups may exacerbate instability.[14]

-

Steric Hindrance: Bulky groups around the nitrogen atom may sterically hinder the approach of water or hydroxide ions, offering a degree of kinetic stabilization.

-

pH of the Environment: The rate of hydrolysis is pH-dependent, with both acidic and basic conditions promoting degradation, as seen in the mechanistic pathways.[15][16]

A New Frontier: Hyperstable N-Fluoroalkyl Amines

Recent research has opened a new avenue for stabilizing the N-CF₃ moiety by introducing an adjacent difluoromethyl group, creating N(CF₃)(CF₂H) amines. These compounds have shown a remarkable increase in stability. A 2025 study reported that an N(CF₃)(CF₂H) amine was fully stable for over six weeks at pH 7.4 and pH 10, a dramatic improvement over its N-CH₃-N-CF₃ analog, which showed 87% decomposition within 24 hours at neutral pH.[3] This represents an extraordinary ~2000-fold increase in stability, attributed to the powerful electron-withdrawing effect of the adjacent CF₂H group, which further deactivates the nitrogen lone pair and shields the electrophilic CF₃ carbon.[3]

Metabolic Stability: Beyond Hydrolysis

While aqueous stability is a primary hurdle, understanding the metabolic fate of N-trifluoromethyl amines is also crucial. The C-F bond is one of the strongest in organic chemistry, which is why trifluoromethyl groups are renowned for enhancing metabolic stability by blocking sites of oxidation.[1][2] The primary metabolic enzymes, Cytochrome P450s (CYPs), are responsible for the majority of Phase I oxidative metabolism of drugs.[17][18][19][20]

For N-trifluoromethyl amines that are sufficiently stable to hydrolysis, the N-CF₃ group is generally resistant to direct metabolic attack by CYPs. Metabolism, when it occurs, is more likely to happen at other, more labile positions on the molecule. However, in some cases, metabolism at a carbon atom bearing fluorine can lead to defluorination.[21][22] The metabolic profile of any new N-trifluoromethylated compound must be empirically determined.

Experimental Workflow for Aqueous Stability Assessment

A robust, self-validating protocol is essential for accurately determining the aqueous stability of N-trifluoromethylated amines. A typical workflow involves monitoring the disappearance of the parent compound over time using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is also an exceptionally powerful tool for this purpose, as it allows for direct, quantitative monitoring of the fluorine-containing parent compound and its degradation products with minimal background interference.[8][23][24]

Figure 3: Experimental workflow for assessing the aqueous stability of N-trifluoromethyl amines.

Detailed Protocol: HPLC-UV Method for Stability Assessment

-

Objective: To determine the kinetic stability of an N-trifluoromethyl amine in aqueous buffers of varying pH.

-

Materials:

-

Test compound

-

HPLC-grade acetonitrile and water

-

DMSO

-

Phosphate buffer (for pH 7.4), HCl (for pH 1.0), and Borate buffer (for pH 10.0)

-

HPLC system with UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

-

Procedure:

-

Sample Preparation:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

In separate vials, dilute the stock solution 1:1000 into each of the aqueous buffers (pH 1.0, 7.4, 10.0) to achieve a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid effects on solubility and stability.

-

-

Incubation:

-

Immediately take a t=0 time point by transferring an aliquot (e.g., 100 µL) of each solution into an HPLC vial containing an equal volume of acetonitrile to quench any degradation.

-

Incubate the remaining solutions in a temperature-controlled environment (e.g., 37 °C).

-

Take aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), quenching each in acetonitrile as described for the t=0 sample. Store quenched samples at 4°C until analysis.

-

-

HPLC Analysis:

-

Set up an HPLC method with a suitable gradient to separate the parent compound from any potential degradants. For example:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

-

Inject all samples from the time course.

-

-

Data Analysis:

-

Integrate the peak area of the parent compound at each time point.

-

Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

-

Plot the natural logarithm of the percentage remaining (ln[% Remaining]) against time.

-

The degradation should follow pseudo-first-order kinetics. The slope of the resulting line is equal to the negative of the rate constant (-k).

-

Calculate the half-life using the equation: t₁/₂ = 0.693 / k .

-

-

Conclusion and Future Outlook

The N-trifluoromethyl amine moiety presents a fascinating challenge for medicinal chemists. Its potent influence on basicity and lipophilicity offers significant advantages, but these are often overshadowed by its inherent hydrolytic instability. A thorough understanding of the factors governing this stability is critical for the rational design of drug candidates.

The key takeaways for researchers are:

-

Be Wary of Simple N-CF₃ Amines: Both aliphatic and aromatic N-CF₃ amines are generally unstable in aqueous media and should be used with caution in drug design, with rigorous stability testing being mandatory.

-

Embrace N-CF₃ Azoles: The incorporation of the N-CF₃ group into azole rings offers a robust strategy to leverage the benefits of trifluoromethylation without the liability of hydrolysis.

-

Explore Next-Generation Motifs: The development of hyperstable analogs, such as N(CF₃)(CF₂H) amines, represents an exciting frontier that may finally unlock the full potential of N-fluoroalkylated amines in medicine.[3]

-

Implement Rigorous Stability Testing: Early and comprehensive stability profiling using validated HPLC or ¹⁹F NMR-based methods is essential to de-risk projects and make informed decisions in the drug discovery pipeline.

As synthetic methodologies continue to evolve and our understanding of structure-stability relationships deepens, the N-trifluoromethyl group may yet transition from a niche, cautionary tale to a mainstream tool in the medicinal chemist's toolbox.

References

-

Mattes, A. O., et al. (2016). Application of 19F quantitative NMR to pharmaceutical analysis. Concepts in Magnetic Resonance Part A, 45A(5). Available at: [Link]

-

Sakas, J., et al. (2024). Introduction to 19F NMR in Modern Drug Development. Bruker Corporation. Available at: [Link]

-

Mattes, A. O., et al. (2016). Application of 19F quantitative NMR to pharmaceutical analysis. Sci-Hub. Available at: [Link]

-

Schiesser, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 13076–13089. Available at: [Link]

-

Tlili, A., et al. (2022). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. ChemRxiv. Available at: [Link]

-

Taponard, M., et al. (2017). The main and recent syntheses of the N-CF3 motif. Comptes Rendus Chimie, 20(6), 661-671. Available at: [Link]

-

Schiesser, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ResearchGate. Available at: [Link]

-

Schoenebeck, F., et al. (2025). Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability. Angewandte Chemie International Edition. Available at: [Link]

-

ResearchGate. (2025). Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues. ResearchGate. Available at: [Link]

-

Zhang, G., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3033. Available at: [Link]

-

Gauthier, J. (2020). 19F NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto. Available at: [Link]

-

Tlili, A., et al. (2022). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. Chemical Science, 13(44), 13326-13332. Available at: [Link]

-

Jilani, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6702. Available at: [Link]

-

Creary, X. (2022). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Beilstein Journal of Organic Chemistry, 18, 1378-1420. Available at: [Link]

-

Obach, R. S., & Kalgutkar, A. S. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(10), 1556-1568. Available at: [Link]

-

Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at: [Link]

-

Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy. Available at: [Link]

-

Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at: [Link]

-

Tlili, A., et al. (2022). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. ResearchGate. Available at: [Link]

-

Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(1), 30. Available at: [Link]

-

Pires, B. R., et al. (2015). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 51(3), 667-675. Available at: [Link]

-

Wang, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 989-993. Available at: [Link]

-

Sree, N. J., & Sankar, D. G. (2018). Stability Indicating Analytical HPLC Method Development and Validation for the Simultaneous Quantification of Tobramycin and Fluorometholone in Ophthalmic Suspension. Research Journal of Pharmacy and Technology, 11(7), 2807-2813. Available at: [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(2), 6-17. Available at: [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2019). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. Available at: [Link]

-

Gemo, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10235-10242. Available at: [Link]

-

Zhang, G., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. Available at: [Link]

-

Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Segall, M. (2024). What's the importance of cytochrome P450 metabolism?. Optibrium. Available at: [Link]

-

Iannone, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8781. Available at: [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available at: [Link]

-

Ibáñez, M., et al. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. Available at: [Link]

-

Mashego, M. R., et al. (2007). Metabolome analysis: mass spectrometry and microbial primary metabolites. DTU Orbit. Available at: [Link]

-

Jiang, X., & Yi, W. (2017). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]

-

Cameron, M. (n.d.). Research. The Wertheim UF Scripps Institute. Available at: [Link]

-

Cox, P. A., et al. (2021). Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. Chemistry – A European Journal, 27(1), 1-6. Available at: [Link]

-

Schiesser, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. Available at: [Link]

-

Williams, P. T., & Jones, J. (2021). Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis. Cardiff University. Available at: [Link]

-

Copelli, S., et al. (2018). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering, 3(4), 501-511. Available at: [Link]

-

Reichardt, U., & Jastorff, B. (2006). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Chemosphere, 64(6), 988-993. Available at: [Link]

-

Xu, L., et al. (2016). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. Huan Jing Ke Xue, 37(2), 574-581. Available at: [Link]

-

Schoenebeck, F., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature Communications, 12(1), 4869. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introduction to 19F NMR in Modern Drug Development | Bruker [bruker.com]

- 9. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. The main and recent syntheses of the N-CF3 motif [comptes-rendus.academie-sciences.fr]

- 12. researchgate.net [researchgate.net]

- 13. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 15. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Influence of pH on Kinetics of Anilines Oxidation by Permanganate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. optibrium.com [optibrium.com]

- 19. mdpi.com [mdpi.com]

- 20. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. annualreviews.org [annualreviews.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. sci-hub.box [sci-hub.box]

Strategic Synthesis of Fluorinated Imines: A Guide to Fluoro-Functionalization

Executive Summary: The Fluorine Effect

In medicinal chemistry, the incorporation of fluorine into imine scaffolds (

However, the synthesis of these compounds is non-trivial due to the "Fluorine Paradox" :

-

Enhanced Electrophilicity: The strong electron-withdrawing nature of fluoroalkyl groups (e.g.,

) makes the carbonyl carbon highly susceptible to nucleophilic attack by amines. -

Thermodynamic Instability: The same electron-withdrawal destabilizes the C=N double bond relative to the hemiaminal intermediate (

), often shifting the equilibrium backward or promoting rapid hydrolysis.

This guide moves beyond standard textbook condensations, detailing the specific, rigorous protocols required to force these reactions to completion and isolate stable fluorinated imines.

Mechanistic Principles

The Hemiaminal Trap

In non-fluorinated systems, water elimination from the hemiaminal is rapid. In trifluoromethyl ketones, the

To drive this reaction, one must use Lewis Acid Activation combined with Irreversible Dehydration .

Figure 1: The "Hemiaminal Trap" in trifluoromethyl imine synthesis. Unlike alkyl ketones, the equilibrium strongly favors the hemiaminal unless forced.

Primary Synthetic Architectures

We categorize synthesis into three distinct classes based on the position of the fluorine atom.

Class A: Perfluoroalkyl Imines ( )

Target: Trifluoromethyl imines (ketimines).[1][2]

Challenge: Overcoming the hemiaminal stability.

Solution:Titanium(IV) Chloride (

Class B: Imidoyl Fluorides ( )

Target: Imines with a fluorine atom directly on the imine carbon. Challenge: High reactivity; typically inaccessible via direct condensation. Solution:Deoxofluorination of Oximes . Recent advances utilize DAST (Diethylaminosulfur trifluoride) to convert oximes into imidoyl fluorides via a Beckman-like rearrangement intermediate.[3][4]

Class C: -Fluoro Imines ( )

Target: Imines with fluorine on the alpha-carbon.[1][2][5][6][7] Challenge: Enolization and C-F bond lability. Solution:Electrophilic Fluorination (NFSI) .[7] Direct fluorination of pre-formed imines using N-fluorobenzenesulfonimide (NFSI).[6][7]

Detailed Experimental Protocols

Protocol A: -Mediated Synthesis of Trifluoromethyl Imines

Best for: Converting trifluoromethyl ketones to ketimines.

Reagents:

-

Trifluoromethyl ketone (1.0 equiv)[2]

-

Primary amine (1.2 equiv)

-

Triethylamine (

) (3.0 equiv) -

Titanium(IV) chloride (

) (0.6 - 0.75 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Workflow:

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous DCM and the trifluoromethyl ketone. Cool to 0°C .[3][6]

-

Activation: Dropwise add

(neat or 1M solution in DCM). The solution will likely turn yellow/orange. Stir for 10 minutes to form the Lewis acid complex. -

Amine Addition: In a separate vial, mix the primary amine and

in DCM. Add this mixture dropwise to the ketone/-

Note:

is crucial to scavenge HCl generated from

-

-

Reaction: Allow to warm to room temperature. Reflux is rarely needed for

methods; stir for 2–6 hours. -

Workup (Critical):

-

The reaction mixture will contain a thick slurry of

. -

Dilute with diethyl ether (precipitates titanium salts further).

-

Filter rapidly through a pad of Celite under an inert atmosphere if possible.

-

Warning: Do not perform an aqueous extraction if the imine is hydrolytically unstable (common for

imines).

-

-

Purification: Vacuum distillation is preferred. Silica gel chromatography often leads to hydrolysis.

Protocol B: Synthesis of Imidoyl Fluorides via DAST

Best for: Creating

Reagents:

-

Ketone Oxime (1.0 equiv)

-

DAST (Diethylaminosulfur trifluoride) (1.1 equiv)

-

Solvent: Anhydrous THF (stabilizes the cationic intermediate).

Workflow:

-

Setup: Dissolve the oxime in anhydrous THF under Nitrogen.

-

Fluorination: Cool to -78°C (or 0°C for less reactive substrates). Add DAST dropwise.

-

Mechanism: The hydroxyl group of the oxime attacks sulfur, followed by fluoride displacement.

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Quench: Pour into saturated

(cold). -

Isolation: Extract with DCM. These compounds are surprisingly stable to rapid aqueous workup but should be stored cold.

Figure 2: Conversion of Oximes to Imidoyl Fluorides using DAST.[3][8]

Comparative Analysis of Dehydrating Agents

For Class A (

| Agent | Efficacy | Mechanism | Suitability for |

| High | Chemical Scavenging + Lewis Acid | Excellent. The gold standard for difficult substrates. | |

| Molecular Sieves (4Å) | Low/Med | Physical Adsorption | Poor. Often insufficient to overcome the hemiaminal trap. |

| Dean-Stark (Toluene) | Medium | Azeotropic Removal | Moderate. Requires high heat, which may decompose thermally sensitive fluorinated intermediates. |

| Low | Physical Hydration | Ineffective. Do not use. |

Troubleshooting & Optimization

Issue: Rapid Hydrolysis upon Isolation

-

Symptom: NMR shows reversion to ketone and amine immediately after column chromatography.

-

Root Cause: Silica gel is slightly acidic and contains bound water.

-

Fix:

-

Pre-treat silica gel with 1%

in hexane to neutralize acidity. -

Use neutral alumina instead of silica.

-

Skip chromatography; use Kugelrohr distillation or crystallization.

-

Issue: Low Conversion (Stuck at Hemiaminal)

-

Symptom: Crude NMR shows two sets of signals, one corresponding to the hemiaminal (often a broad OH/NH peak).

-

Fix:

-

Switch to the

protocol if using sieves. -

Increase reaction time.

-

Use microwave irradiation (solid acid catalysis method) if

is incompatible with other functional groups [1].

-

References

-

Synthesis of Trifluoromethyl-imines by Solid Acid/Superacid Catalyzed Microwave-Assisted Approach. Journal of Fluorine Chemistry, 2007.[1] [Link]

-

Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System. Organic Letters, 2023. [Link]

-

Direct Electrophilic

-Fluorination of Imines: Efficient Synthesis of Mono- and Difluoroimines. Organic Letters, 2006. [Link] -

Synthesis of Fluorinated Chiral Amines Using N-tert-Butylsulfinyl Imines. Future Medicinal Chemistry, 2009.[9] [Link]

Sources

- 1. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]

- 2. SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]

- 6. Direct electrophilic alpha-fluorination of imines: efficient synthesis of mono- and difluoroimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Utilization of N-(3,3,3-trifluoropropyl)cyclohexanamine in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals

Introduction: A Strategic Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the efficacy and pharmacokinetic profiles of novel drug candidates. The N-(3,3,3-trifluoropropyl)cyclohexanamine scaffold emerges as a valuable building block, synergistically combining the advantageous properties of both the cyclohexylamine moiety and the trifluoropropyl group.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, renowned for its ability to significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3][4] The high bond dissociation energy of the C-F bond (485.3 kJ/mol) renders the -CF3 group exceptionally resistant to oxidative metabolism, a critical factor in prolonging a drug's half-life in vivo.[1] Furthermore, its introduction can modulate the basicity of nearby amines and enhance membrane permeability, thereby improving oral bioavailability and blood-brain barrier penetration.[1][5]

The cyclohexylamine portion of the molecule provides a three-dimensional, saturated carbocyclic core that can serve as a rigid anchor for orienting pharmacophoric elements in a defined spatial arrangement. This can lead to enhanced potency and selectivity for the biological target.[6] Derivatives of cyclohexylamine have been explored for a wide range of biological activities, including as inhibitors of multidrug resistance and as agents targeting the central nervous system.[7][8]

This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a foundational scaffold in the development of new chemical entities.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via a one-pot reductive amination reaction. This standard organic chemistry transformation is widely used in pharmaceutical synthesis due to its high yields and operational simplicity.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize this compound from cyclohexanone and 3,3,3-trifluoropropan-1-amine.

Materials:

-

Cyclohexanone

-

3,3,3-Trifluoropropan-1-amine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Argon or nitrogen supply for inert atmosphere

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add cyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM).

-

Amine Addition: Add 3,3,3-trifluoropropan-1-amine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

-

Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Synthetic workflow for this compound.

Application in Medicinal Chemistry: A Scaffold for Lead Optimization

This compound serves as an excellent starting point for generating a library of diverse compounds for biological screening. The secondary amine provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Physicochemical Properties of the Core Scaffold

The properties of the core scaffold make it an attractive starting point for drug discovery programs.

| Property | Estimated Value | Significance in Drug Design |

| Molecular Weight | 195.23 g/mol | Low molecular weight provides ample room for derivatization while staying within Lipinski's Rule of Five. |

| cLogP | ~2.48 | Indicates good lipophilicity, which is often correlated with better membrane permeability and oral absorption.[9] |

| Hydrogen Bond Donors | 1 | The secondary amine can participate in key hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 1 (N atom) | The nitrogen atom can act as a hydrogen bond acceptor. |

| pKa (amine) | ~9.5 - 10.5 | The basicity of the amine is crucial for salt formation (improving solubility) and target engagement. |

Protocol 2: Library Synthesis via Amide Coupling

Objective: To synthesize a library of amide derivatives from this compound and a diverse set of carboxylic acids to explore SAR.

Materials:

-

This compound (from Protocol 1)

-

A diverse library of carboxylic acids (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous lithium chloride (LiCl) solution

-

96-well plates or reaction vials

-

Automated liquid handler (optional)

Procedure:

-

Stock Solutions: Prepare stock solutions of this compound, HATU (or HBTU), and DIPEA in anhydrous DMF.

-

Carboxylic Acid Plating: In each well of a 96-well plate, add a unique carboxylic acid (1.0 eq).

-

Reagent Addition: To each well, add the stock solution of this compound (1.1 eq), followed by DIPEA (3.0 eq), and finally the HATU solution (1.2 eq).

-

Reaction: Seal the plate and allow it to shake at room temperature for 12-18 hours.

-

Workup:

-

Add ethyl acetate to each well.

-

Wash the organic layer sequentially with saturated aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer using a phase separator plate or by adding anhydrous MgSO₄.

-

-

Concentration: Evaporate the solvent to yield the crude amide products.

-

Purification and Analysis: Purify the library members using high-throughput purification techniques like mass-directed preparative HPLC. Confirm the identity and purity of each compound by LC-MS.

Caption: Iterative drug discovery workflow using the core scaffold.

Protocols for Biological Evaluation

Once a library of derivatives is synthesized, they must be evaluated in relevant biological assays to identify compounds with desired activity. The following protocols are representative examples of assays commonly used in drug discovery.

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity (IC₅₀) of synthesized compounds against a target kinase.

Materials:

-

Synthesized compound library (dissolved in DMSO)

-

Recombinant kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., HEPES buffer with MgCl₂, BSA, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

White, opaque 384-well assay plates

-

Plate reader capable of luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

-

Compound Plating: Create a serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate.

-

Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to each well.

-

Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

-

Reaction Initiation: Add a solution containing the kinase substrate and ATP to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature.

-

Detection: Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product (e.g., ADP) formed or the amount of substrate phosphorylated.

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

-

Protocol 4: Cell Viability (Cytotoxicity) Assay

Objective: To assess the cytotoxicity of the synthesized compounds on a relevant cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma)[10]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized compound library (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar

-

Clear-bottom, white-walled 96-well plates

-

Luminescent plate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 72 hours under the same conditions.

-

Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

-

Data Acquisition: Shake the plate for 2 minutes to induce cell lysis and then measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (100% viability).

-

Plot the percent viability versus the logarithm of the compound concentration.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

-

Conclusion

This compound represents a highly promising and versatile scaffold for medicinal chemistry. Its strategic design combines the stability and pharmacokinetic benefits of a trifluorinated alkyl chain with the conformational rigidity of a cyclohexyl ring. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this core structure. By leveraging this building block, researchers can accelerate the discovery and optimization of new chemical entities with improved therapeutic potential.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

Biological Activities of Natural Products III. MDPI. [Link]

-

A landmark in drug discovery based on complex natural product synthesis. ResearchGate. [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. [Link]

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Center for Biotechnology Information. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]

-

N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent inhibitors of transporter-dependent multidrug resistance (MDR). PubMed. [Link]

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ResearchGate. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]

-

Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. National Center for Biotechnology Information. [Link]

-

Rational Alteration of Pharmacokinetics of Chiral Fluorinated and Deuterated Derivatives of Emixustat for Retinal Therapy. PubMed. [Link]

-

Some Chemical Properties and Biological Activity of an Endemic Plant Tripleurospermum callosum as a Case Study. Scientific Information Database. [Link]

-

Mechanochemical Synthesis of Fluorinated Imines. MDPI. [Link]

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization, Antioxidant Activity, Antibacterial Activity, and Cytotoxicity of Quaternized Inulin Derivatives Bearing Aromatic Amides. MDPI. [Link]

-

Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Center for Biotechnology Information. [Link]

-

GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed. [Link]

-

Synthesis of N-(3,4-methylenedioxybenzylidene)-N-cyclohexylamine. PrepChem.com. [Link]

-

Assay Protocol Book. PDSP. [Link]

- 1,4-cyclohexylamine derivatives and processes for the preparation thereof.

-

Standard Practice to Assess Virucidal Activity of Chemicals. EPA. [Link]

-

BALB/c 3T3 NRU Cytotoxicity Test Method: ICCVAM Recommended Protocol. National Toxicology Program. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. researchgate.net [researchgate.net]

- 7. N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent inhibitors of transporter-dependent multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

"analytical methods for N-(3,3,3-trifluoropropyl)cyclohexanamine"

Executive Summary & Compound Profile

N-(3,3,3-trifluoropropyl)cyclohexanamine (CAS: 1178206-11-5) is a specialized fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly for modulating lipophilicity (LogP) and metabolic stability in CNS-active agents.[1][2]

Unlike standard alkyl amines, the presence of the electron-withdrawing trifluoromethyl (

This guide details a self-validating analytical platform combining GC-FID for quantitative purity, UHPLC-MS/CAD for trace impurity profiling, and

Physicochemical Profile

| Property | Value | Analytical Implication |

| Molecular Formula | MW: 195.23 g/mol | |

| Boiling Point | ~185°C (Predicted) | Amenable to GC analysis without derivatization.[1][2][3] |

| ~8.7 | Less basic than cyclohexylamine; allows use of lower pH buffers if needed, but high pH is preferred for retention.[1] | |

| LogP | 2.48 | Moderate lipophilicity; retains well on C18 in neutral/basic state.[1] |

| Chromophore | None | Critical: Molecule is UV-transparent >210 nm.[1][2] UV detectors are unsuitable without derivatization.[1] |

Method A: Gas Chromatography (GC-FID/MS) – The Gold Standard

Application: Assay (Purity), Residual Solvents, and Volatile Impurities.[1]

Rationale: As a secondary amine with moderate volatility and no UV chromophore, GC-FID provides the most robust, "universal" response factor quantification.[1] The

System Suitability & Conditions[1][4][5][6][7]

-

Instrument: Agilent 7890B / 8890 or equivalent.

-

Detector: FID (Quantitation) / MSD (Identification).[1]

-

Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]

-

Why? The "Ultra Inert" deactivation is critical to prevent peak tailing caused by the interaction of the secondary amine with active silanol sites.[1]

-

-

Inlet: Split/Splitless (Split ratio 50:1).[1]

-

Liner: Ultra Inert Split Liner with glass wool (deactivated).[1]

-

GC Protocol

| Parameter | Setting |

| Inlet Temp | 250 °C |

| Carrier Gas | Helium, Constant Flow 1.2 mL/min |

| Oven Program | 50°C (hold 1 min) |

| FID Temp | 300 °C ( |

| Injection Vol | 1.0 µL |

| Diluent | Dichloromethane (DCM) or MTBE (Avoid Acetone/Acetaldehyde to prevent Schiff base formation).[1] |

System Suitability Criteria (SST)

-

Tailing Factor (

): Must be < 1.3. (If -

Resolution (

): > 2.0 between Main Peak and Cyclohexylamine impurity. -

Precision: RSD < 1.0% for 5 replicate injections.

Method B: UHPLC-MS/CAD – Impurity Profiling

Application: Detection of non-volatile impurities, salt forms, and degradation products.[1] Rationale: Since the molecule lacks a chromophore, Charged Aerosol Detection (CAD) is required for relative quantitation.[1] MS is used for ID.[1][4] High pH mobile phase is selected to keep the amine deprotonated (neutral), maximizing retention on C18 and improving peak shape.[1]

Chromatographic Conditions[1]

-

Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 × 100 mm).[1]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with

). -

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40 °C.

Gradient Table

| Time (min) | %A | %B | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Hold |

| 8.0 | 5 | 95 | Linear |

| 10.0 | 5 | 95 | Wash |

| 10.1 | 95 | 5 | Re-equilibrate |

| 13.0 | 95 | 5 | End |